molecular formula C15H14O2 B3244771 2-(4-Methoxyphenyl)-2-phenylacetaldehyde CAS No. 16343-36-5

2-(4-Methoxyphenyl)-2-phenylacetaldehyde

Cat. No.: B3244771
CAS No.: 16343-36-5
M. Wt: 226.27 g/mol
InChI Key: YAJVMUOSLUIDBD-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)acetophenone” is related to your query . It has a CAS Number of 24845-40-7 and a molecular weight of 226.27 . Another related compound is “(4-Methoxyphenyl)acetonitrile” with a CAS number of 104-47-2 .


Synthesis Analysis

A related compound, “2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid”, was synthesized using a multicomponent condensation method .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various methods such as ab initio and density functional theory .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxyphenyl)-2-phenylacetaldehyde” were not found, related compounds have been studied. For instance, “2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid” was synthesized through a multicomponent condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the electrophilicity and electronegativity values of “para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers” were analyzed .

Scientific Research Applications

Fragrance Synthesis

2-(4-Methoxyphenyl)-2-phenylacetaldehyde and related compounds are used in the synthesis of fragrances. For instance, acetalization of phenylacetaldehyde with glycerol and propylene glycol using zeolite catalysts has led to the successful synthesis of flavoring compounds with hyacinth and vanilla scent fragrances (Climent, Corma, & Velty, 2004).

Synthesis Methods

Methods for synthesizing substituted phenylacetaldehydes, including 4-methoxyphenylacetaldehyde, have been compared, with a focus on oxidation and one-carbon chain extension techniques. This research highlights efficient synthesis approaches for these compounds (Al-Smadi et al., 2018).

Agricultural Applications

4-Methoxyphenylacetaldehyde has been utilized in agricultural settings, such as in the development of a bisexual lure for the European corn borer, a significant pest in agriculture. This compound, in combination with other attractants, significantly improves the effectiveness of pest monitoring and management (Tóth et al., 2017).

Chemical Reactivity Studies

Research on the chemical reactivity of compounds related to this compound has led to the discovery of various reactions and synthesis methods. For example, studies have explored the reactions of 1, 2-di-(p-methoxyphenyl)-ethane-1, 2-diol in acid media, yielding insights into the mechanisms of these reactions (Tadros, Sakla, Awad, & Helmy, 1972).

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, this compound derivatives have been used as substrates in various reactions. This includes studies on rhodium-catalyzed additions and the use of silanediols for the arylation and alkenylation of aromatic aldehydes, demonstrating the versatility of these compounds in synthetic chemistry (Fujii et al., 2002).

Safety and Hazards

A related compound “4’-Methoxyacetophenone” has been studied for its safety and hazards. It’s classified as Acute toxicity, Oral (Category 4), H302 .

Future Directions

The future directions for research on these compounds could involve further exploration of their synthesis methods, molecular structures, and potential biological activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-phenylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJVMUOSLUIDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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